molecular formula C16H26O B12694264 2,4,6-Tris(alpha-methylethyl)-m-cresol CAS No. 60834-78-8

2,4,6-Tris(alpha-methylethyl)-m-cresol

Katalognummer: B12694264
CAS-Nummer: 60834-78-8
Molekulargewicht: 234.38 g/mol
InChI-Schlüssel: ZGJKGUZCSAJNLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Tris(alpha-methylethyl)-m-cresol, also known as 2,4,6-tri-isopropyl-m-cresol, is an organic compound belonging to the class of phenols. This compound is characterized by the presence of three isopropyl groups attached to the aromatic ring of m-cresol. It is known for its antioxidant properties and is widely used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(alpha-methylethyl)-m-cresol typically involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:

m-Cresol+3Isopropyl AlcoholAcid CatalystThis compound+3Water\text{m-Cresol} + 3 \text{Isopropyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + 3 \text{Water} m-Cresol+3Isopropyl AlcoholAcid Catalyst​this compound+3Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Tris(alpha-methylethyl)-m-cresol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2,4,6-Tris(alpha-methylethyl)-m-cresol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential antioxidant properties in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant activity.

    Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation and degradation.

Wirkmechanismus

The antioxidant properties of 2,4,6-Tris(alpha-methylethyl)-m-cresol are attributed to its ability to donate hydrogen atoms from the phenolic group to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxyl radical, which does not readily participate in further radical reactions. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through this mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trimethylphenol: Similar structure but with methyl groups instead of isopropyl groups.

    2,4,6-Tribromophenol: Similar structure but with bromine atoms instead of isopropyl groups.

    2,4,6-Trichlorophenol: Similar structure but with chlorine atoms instead of isopropyl groups.

Uniqueness

2,4,6-Tris(alpha-methylethyl)-m-cresol is unique due to the presence of bulky isopropyl groups, which enhance its antioxidant properties by providing steric hindrance that stabilizes the phenoxyl radical formed during the antioxidant reaction. This makes it more effective in preventing oxidation compared to its methyl, bromine, or chlorine-substituted counterparts.

Eigenschaften

CAS-Nummer

60834-78-8

Molekularformel

C16H26O

Molekulargewicht

234.38 g/mol

IUPAC-Name

3-methyl-2,4,6-tri(propan-2-yl)phenol

InChI

InChI=1S/C16H26O/c1-9(2)13-8-14(10(3)4)16(17)15(11(5)6)12(13)7/h8-11,17H,1-7H3

InChI-Schlüssel

ZGJKGUZCSAJNLW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1C(C)C)C(C)C)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.